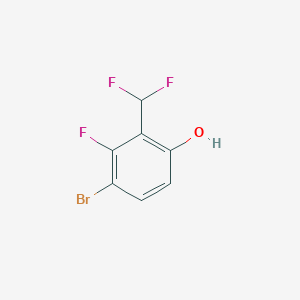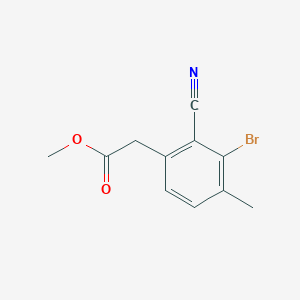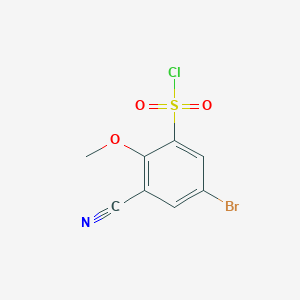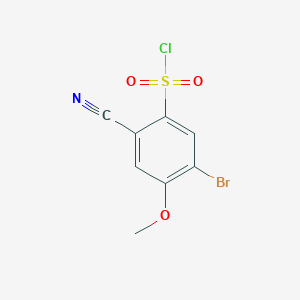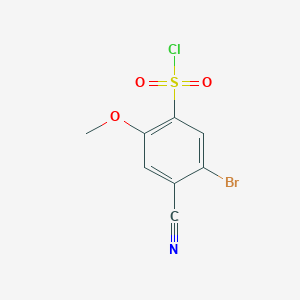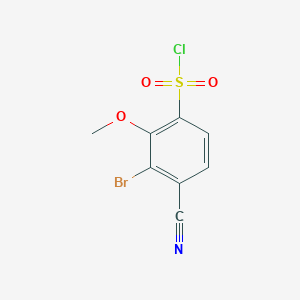![molecular formula C12H17NO B1484838 trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol CAS No. 2165536-47-8](/img/structure/B1484838.png)
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: is a chemical compound characterized by its unique structure, which includes a cyclobutanol ring and a dimethylphenyl group
Wissenschaftliche Forschungsanwendungen
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: has several applications in scientific research:
Chemistry: : It serves as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals.
Biology: : The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: : Potential therapeutic applications include its use as a precursor for drug development targeting various diseases.
Industry: : It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol typically involves the following steps:
Amination Reaction: : The starting material, cyclobutan-1-ol, undergoes an amination reaction with 3,5-dimethylphenylamine under specific conditions, such as elevated temperature and the presence of a catalyst.
Purification: : The resulting product is purified through techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amination reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: : Substitution reactions can occur at the cyclobutanol ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Ketones, carboxylic acids.
Reduction: : Amines, alcohols.
Substitution: : Derivatives of cyclobutanol.
Wirkmechanismus
The mechanism by which trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol: can be compared to other similar compounds, such as:
trans-2-(4-Methylphenyl)aminocyclobutan-1-ol
trans-2-(2,6-Dimethylphenyl)aminocyclobutan-1-ol
trans-2-(3,4-Dimethylphenyl)aminocyclobutan-1-ol
These compounds share structural similarities but differ in the position and number of methyl groups on the phenyl ring, which can lead to variations in their chemical properties and biological activities.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(3,5-dimethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-5-9(2)7-10(6-8)13-11-3-4-12(11)14/h5-7,11-14H,3-4H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSKZMSGKOVLCQ-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![trans-2-{[(4-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484757.png)
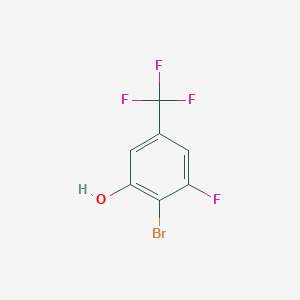
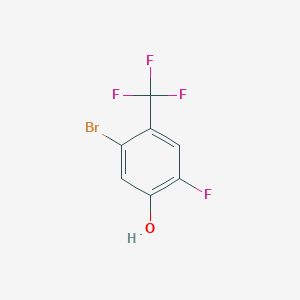
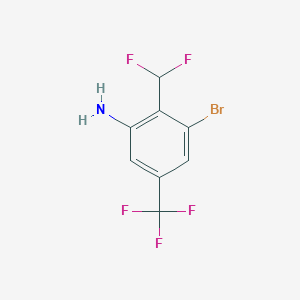
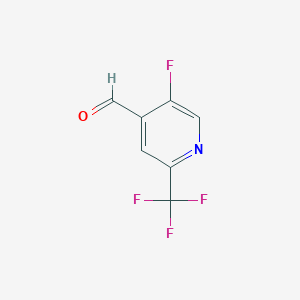
![1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484770.png)
